

Viscidulin I: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: Viscidulin I

Cat. No.: B029966

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Introduction

Viscidulin I is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are known for their diverse biological activities, making them a subject of interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and stereochemistry of **Viscidulin I**.

Chemical Structure

Viscidulin I is classified as a flavonol, a subclass of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Systematic Name: 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

Molecular Formula: $C_{15}H_{10}O_7$

Molecular Weight: 302.24 g/mol

CAS Registry Number: 92519-95-4

The core structure of **Viscidulin I** consists of two fused rings (A and C) forming a chromen-4-one system, which is substituted with a phenyl ring (B) at the 2-position. The molecule is characterized by the presence of five hydroxyl groups, contributing to its polarity and potential for hydrogen bonding. These hydroxyl groups are located at positions 3, 5, and 7 of the chromen-4-one core and at positions 2' and 6' of the phenyl ring.

Stereochemistry

Based on the established chemical structure of **Viscidulin I**, the molecule is achiral. The flavonol backbone contains a double bond between the C2 and C3 positions of the C-ring. This lack of a tetrahedral carbon at the C2 position, which is a chiral center in the related flavanone compounds, means that **Viscidulin I** does not possess any stereocenters. Therefore, it does not exist as different stereoisomers.

Quantitative Data

Detailed quantitative spectroscopic data for **Viscidulin I** is not widely available in a consolidated format in the public domain. Comprehensive NMR, IR, and mass spectrometry data are typically found in primary research articles detailing the isolation and characterization of the compound. Unfortunately, a primary source with a complete dataset for **Viscidulin I** could not be identified for this guide.

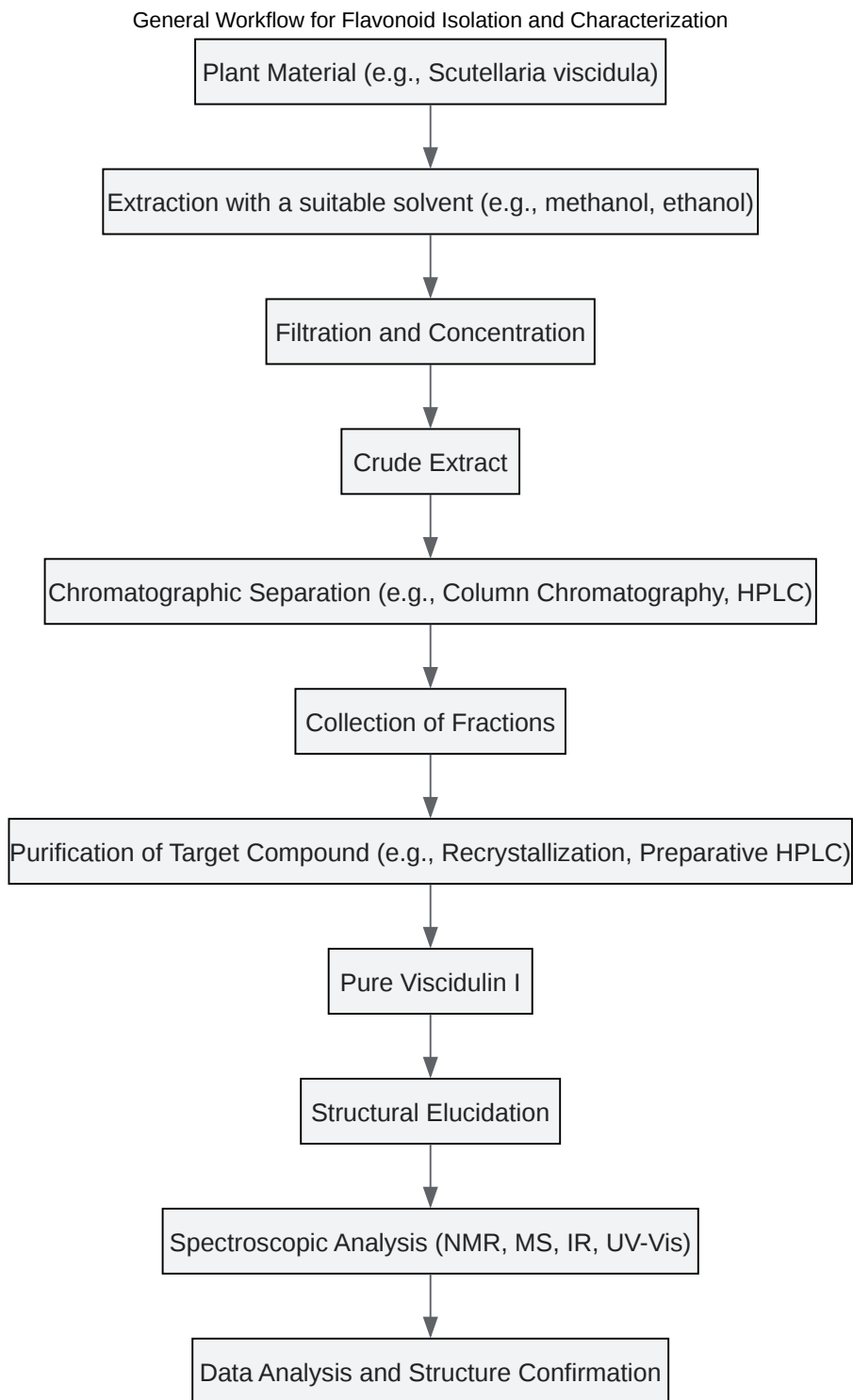
The following table outlines the expected regions for characteristic spectroscopic signals for a flavonoid of this type.

Spectroscopic Technique	Expected Signals
^1H -NMR	Aromatic protons on the A and B rings, hydroxyl protons.
^{13}C -NMR	Carbonyl carbon (C4), carbons of the aromatic rings, carbons bearing hydroxyl groups.
FT-IR (cm^{-1})	O-H stretching (hydroxyl groups), C=O stretching (carbonyl group), C=C stretching (aromatic rings), C-O stretching.
Mass Spectrometry	Molecular ion peak $[\text{M}]^+$ or $[\text{M}-\text{H}]^-$, characteristic fragmentation patterns of flavonoids involving retro-Diels-Alder reactions.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation, purification, and structural elucidation of **Viscidulin I** are not readily available in publicly accessible literature. However, general methodologies for the extraction and isolation of flavonoids from plant sources, particularly from the *Scutellaria* genus where **Viscidulin I** has been reported, are well-documented.

A general workflow for the isolation and characterization of flavonoids is presented below.



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General Workflow for Flavonoid Isolation and Characterization

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature regarding the biological activities and the molecular mechanisms of action of **Viscidulin I**. While flavonoids as a class are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, dedicated studies on **Viscidulin I** are scarce.

Consequently, no specific signaling pathways modulated by **Viscidulin I** have been identified or characterized. Research in this area is needed to elucidate the potential therapeutic applications of this natural product.

Conclusion

Viscidulin I is a well-defined achiral flavonol. While its basic chemical structure is known, there is a notable absence of comprehensive quantitative spectroscopic data, detailed experimental protocols for its isolation and characterization, and studies on its specific biological activities and effects on cellular signaling pathways in publicly available scientific literature. Further research is required to unlock the full potential of this natural compound for applications in drug discovery and development. Researchers are encouraged to consult primary research articles that may become available for more in-depth information.

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